molecular formula C19H19ClFN5O3 B213844 N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide

N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide

Cat. No. B213844
M. Wt: 419.8 g/mol
InChI Key: CIHIEARCUKYCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide is a chemical compound that has been synthesized for various scientific research applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide is not fully understood. However, studies have suggested that it exerts its antifungal activity by inhibiting the synthesis of ergosterol, a component of the fungal cell membrane. It has also been proposed that its anticancer activity may be due to its ability to induce apoptosis, a process of programmed cell death. Additionally, its potential as a treatment for Alzheimer's disease is thought to be due to its inhibition of acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells and fungal strains, as well as inhibit acetylcholinesterase. Additionally, it has been found to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide in lab experiments is its potent antifungal and anticancer activity. Moreover, its low toxicity in vitro makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development.

Future Directions

There are several future directions for the research and development of N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and specific therapeutic agents. Additionally, studies could be conducted to evaluate its efficacy in vivo and its potential as a treatment for various diseases. Furthermore, modifications of its chemical structure could be explored to improve its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with 3-nitro-1H-1,2,4-triazole in the presence of a coupling agent. The resulting intermediate is then reacted with 1-adamantanecarboxylic acid chloride to yield the final product.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide has been used in various scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for Alzheimer's disease. Studies have shown that this compound has potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Moreover, N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide has been shown to have potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

Product Name

N-(4-chloro-2-fluorophenyl)-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide

Molecular Formula

C19H19ClFN5O3

Molecular Weight

419.8 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C19H19ClFN5O3/c20-13-1-2-15(14(21)4-13)23-16(27)18-5-11-3-12(6-18)8-19(7-11,9-18)25-10-22-17(24-25)26(28)29/h1-2,4,10-12H,3,5-9H2,(H,23,27)

InChI Key

CIHIEARCUKYCOE-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=C(C=C5)Cl)F

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=C(C=C(C=C5)Cl)F

Origin of Product

United States

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